molecular formula C16H20N4O4 B6993894 Tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate

Tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate

Cat. No.: B6993894
M. Wt: 332.35 g/mol
InChI Key: FFJAKBOTEMJSSD-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a tert-butyl group, a hydroxybenzoate moiety, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-10(20-9-17-8-18-20)14(22)19-11-5-6-13(21)12(7-11)15(23)24-16(2,3)4/h5-10,21H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJAKBOTEMJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)OC(C)(C)C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid, tert-butyl alcohol, and 1,2,4-triazole.

    Esterification: The first step involves the esterification of 2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form tert-butyl 2-hydroxybenzoate.

    Amidation: The ester is then reacted with 2-(1,2,4-triazol-1-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of tert-butyl 2-oxo-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate.

    Reduction: Formation of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s triazole moiety is of particular interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine

Medicinally, tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate may serve as a lead compound for the development of new drugs

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole ring could interact with metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-hydroxybenzoate: Lacks the triazole moiety, making it less versatile in biological applications.

    2-Hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid: Similar structure but without the tert-butyl group, potentially affecting its solubility and reactivity.

    Tert-butyl 2-hydroxy-5-[2-(1,2,3-triazol-1-yl)propanoylamino]benzoate: Contains a different triazole isomer, which could alter its chemical and biological properties.

Uniqueness

The combination of the tert-butyl group, hydroxybenzoate moiety, and 1,2,4-triazole ring in tert-butyl 2-hydroxy-5-[2-(1,2,4-triazol-1-yl)propanoylamino]benzoate provides a unique set of chemical properties

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